REACTION_CXSMILES
|
C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]
|
Name
|
polycaprolactone
|
Quantity
|
74.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69.66 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
0.088 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0.047 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
26.35 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
231.8 g
|
Type
|
reactant
|
Smiles
|
C(NC(=O)N)(=O)[O-]
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 4 l reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCCO)(=O)C=C.C(C(CO)(C)C(O)=O)O.[C:18]([C:22]1[CH:27]=[C:26](C)[CH:25]=[C:24](C(C)(C)C)[C:23]=1[OH:33])(C)(C)[CH3:19].COC1C=CC(O)=CC=1.C([O-])(=O)NC(N)=O>C(O)CO>[CH2:18]([CH:22]([CH2:27][CH2:26][CH2:25][CH3:24])[CH2:23][OH:33])[CH3:19]
|
Name
|
polycaprolactone
|
Quantity
|
74.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69.66 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
0.088 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0.047 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
26.35 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
231.8 g
|
Type
|
reactant
|
Smiles
|
C(NC(=O)N)(=O)[O-]
|
Name
|
polyisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 4 l reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |